molecular formula C17H13N3O2S2 B5144348 N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5144348
M. Wt: 355.4 g/mol
InChI Key: KVOGWVMNDNDTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood. However, it has been proposed that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been suggested that it exhibits its anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively. Furthermore, it has been proposed that this compound exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases and neurodegenerative diseases. Furthermore, this compound has been found to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is its potential applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One of the directions is to investigate its potential applications in the treatment of liver and kidney diseases. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Furthermore, future research can focus on the development of novel formulations of this compound to improve its solubility and bioavailability. Finally, future research can explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its unique structure and biochemical and physiological effects make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to develop novel formulations to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been described in the literature using different methods. One of the most commonly used methods is the reaction of dibenzo[b,d]furan-3-ylmethanol with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-dibenzofuran-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-10-19-20-17(24-10)23-9-16(21)18-11-6-7-13-12-4-2-3-5-14(12)22-15(13)8-11/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOGWVMNDNDTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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